6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
Description
Systematic Nomenclature and IUPAC Classification
The compound 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as a substituted indazole derivative. The Chemical Abstracts Service has assigned this compound the registry number 1214900-68-1, providing unambiguous identification within chemical databases. The molecular formula C17H22BrN3O2 indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 380.28 grams per mole.
The systematic name reflects the compound's complex substitution pattern, with the parent indazole heterocycle bearing a bromine substituent at the 6-position, a tetrahydro-2H-pyran-2-yl protecting group at the N-1 position, and an N-(tetrahydro-2H-pyran-4-yl) substituent at the 3-amino position. Alternative nomenclature systems refer to this compound as 1H-Indazol-3-amine, 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl), emphasizing the amine functionality as the principal functional group. The compound's classification as a heterocyclic compound places it within the broader category of nitrogen-containing aromatic systems, specifically the indazole family, which consists of fused pyrazole and benzene rings.
The tetrahydropyran substituents in this molecule serve dual purposes as both protecting groups and structural modifiers that influence the compound's physicochemical properties. The systematic naming convention accounts for these cyclic ether moieties through the designation "tetrahydro-2H-pyran," indicating the saturated six-membered ring containing one oxygen atom. The numerical descriptors "2-yl" and "4-yl" specify the points of attachment for these tetrahydropyran units to the indazole core structure.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine exhibits characteristic features of substituted indazole systems, with the planar indazole core providing a rigid foundation for the three-dimensional arrangement of substituents. Research on related indazole derivatives has demonstrated that the introduction of bulky substituents such as tetrahydropyran groups can significantly influence the overall molecular conformation and packing arrangements in the solid state. The bromine atom at the 6-position introduces both steric and electronic effects that contribute to the compound's unique spatial arrangement.
Computational modeling predictions suggest a density of approximately 1.6 grams per cubic centimeter for related tetrahydropyran-substituted indazoles, indicating relatively compact molecular packing despite the presence of bulky protecting groups. The molecular geometry incorporates multiple conformational degrees of freedom arising from the flexible tetrahydropyran rings, which can adopt various chair conformations depending on environmental conditions. The predicted collision cross section values for the compound in different ionization states range from 156.9 to 175.5 square angstroms, reflecting the molecule's substantial three-dimensional extent.
Crystallographic analysis of analogous indazole derivatives has revealed that compounds with tetrahydropyran substituents typically exhibit face-to-face packing arrangements in the solid state, contrasting with the disordered crystal packing observed in simpler indazole analogs. The presence of multiple hydrogen bonding acceptor sites within the tetrahydropyran oxygen atoms and the amino nitrogen provides opportunities for intermolecular interactions that stabilize specific crystal forms. X-ray crystallography studies on related compounds have confirmed that the indazole ring system maintains planarity even in the presence of sterically demanding substituents.
The molecular weight of 380.28 grams per mole positions this compound within the range typical for drug-like molecules, while the polar surface area of 51.54 square angstroms indicates moderate hydrophilic character. The compound's three-dimensional structure features a calculated logarithmic partition coefficient of 3.51, suggesting favorable lipophilicity characteristics for potential biological applications.
Tautomeric and Conformational Dynamics in Solid-State and Solution
The tautomeric behavior of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine reflects the inherent characteristics of indazole systems, which can exist in multiple tautomeric forms depending on environmental conditions. The indazole core structure exhibits a predicted pKa value of 0.18, indicating predominantly basic character under physiological conditions. However, the presence of the tetrahydropyran protecting group at the N-1 position effectively locks the tautomeric equilibrium in favor of the 1H-indazole form, preventing interconversion to the alternative 2H-indazole tautomer.
Nuclear magnetic resonance titration studies on related indazole derivatives have demonstrated that the substitution pattern significantly influences tautomeric preferences in solution. The electron-withdrawing effect of the bromine substituent at the 6-position further stabilizes the 1H-tautomer by reducing electron density on the adjacent nitrogen atom. Computational predictions suggest that the compound maintains its preferred tautomeric form across a wide range of pH conditions due to the protective effect of the tetrahydropyran substituent.
Conformational analysis reveals that the tetrahydropyran rings can adopt multiple chair conformations, with interconversion barriers typically ranging from 30 to 40 kilojoules per mole for similar systems. The axial and equatorial positions of substituents on the tetrahydropyran rings influence the overall molecular shape and potential for intermolecular interactions. Dynamic nuclear magnetic resonance studies would be expected to show coalescence phenomena at elevated temperatures as the tetrahydropyran rings undergo rapid chair-chair interconversion.
Hirshfeld surface analysis of related indazole compounds has revealed that hydrogen bonding patterns play a crucial role in determining solid-state conformational preferences. The amino group at the 3-position provides both hydrogen bond donor and acceptor capabilities, while the tetrahydropyran oxygen atoms serve as additional hydrogen bond acceptors. The predicted melting point range of 54-55 degrees Celsius for structurally related compounds suggests moderate intermolecular forces in the solid state.
Comparative Analysis with Analogous Indazole Derivatives
Comparative structural analysis reveals significant differences between 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine and simpler indazole analogs, particularly in terms of molecular weight, lipophilicity, and conformational flexibility. The closely related compound 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine, with CAS number 1214900-69-2, differs only by the absence of the tetrahydropyran protecting group at the N-1 position, resulting in a reduced molecular weight of 296.16 grams per mole. This structural modification significantly alters the compound's tautomeric behavior and potential for intermolecular hydrogen bonding interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | 1214900-68-1 | C17H22BrN3O2 | 380.28 | Dual tetrahydropyran substitution |
| 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | 1214900-69-2 | C12H14BrN3O | 296.16 | Single tetrahydropyran substitution |
| 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1158680-88-6 | C12H13BrN2O | 281.15 | No amino substitution |
| 3-Amino-6-bromo-1H-indazole | 404827-77-6 | C7H6BrN3 | 212.05 | Unprotected indazole |
The unprotected analog 3-Amino-6-bromo-1H-indazole, available commercially with 97 percent purity, demonstrates the baseline properties of the indazole core structure without tetrahydropyran modifications. This compound exhibits a significantly lower molecular weight of 212.05 grams per mole and displays different melting point characteristics, with a range of 233-242 degrees Celsius compared to the predicted 54-55 degrees Celsius for the tetrahydropyran-protected variants. The higher melting point of the unprotected compound reflects stronger intermolecular hydrogen bonding interactions in the absence of sterically bulky protecting groups.
Comparative analysis with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which lacks the amino substituent at the 3-position, reveals the contribution of the amino functionality to the overall molecular properties. This analog exhibits a molecular weight of 281.15 grams per mole and maintains the single tetrahydropyran protecting group, providing insight into the structural effects of amino substitution. The presence of the amino group in the target compound introduces additional hydrogen bonding capabilities and alters the electronic distribution within the indazole ring system.
Fluorinated analogs such as 6-bromo-4-fluoro-1H-indazol-3-amine demonstrate the impact of halogen substitution patterns on molecular properties, with the fluorine atom introducing different steric and electronic effects compared to hydrogen. The molecular weight of this fluorinated analog is 230.04 grams per mole, and it exhibits distinct storage requirements including protection from light and refrigerated conditions. These comparative studies highlight the significant influence of substitution patterns on the physical and chemical properties of indazole derivatives, emphasizing the importance of strategic functionalization in medicinal chemistry applications.
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)-N-(oxan-4-yl)indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c18-12-4-5-14-15(11-12)21(16-3-1-2-8-23-16)20-17(14)19-13-6-9-22-10-7-13/h4-5,11,13,16H,1-3,6-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKZLXBBXZSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C(=N2)NC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731426 | |
| Record name | 6-Bromo-1-(oxan-2-yl)-N-(oxan-4-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-68-1 | |
| Record name | 6-Bromo-1-(oxan-2-yl)-N-(oxan-4-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
SNAr with Tetrahydropyran-4-amine
-
Conditions : 6-Bromoindazole derivative + tetrahydropyran-4-amine in DMSO at 120°C for 48 h.
-
Yield : 68% with 10% recovered starting material.
Catalyst comparison :
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | THF | 100°C | 82 |
| CuI/1,10-phenanthroline | DMSO | 120°C | 65 |
Deprotection and Final Functionalization
Final steps involve selective THP deprotection under mild acidic conditions:
-
HCl in MeOH (0.5 M, 25°C, 6 h) cleaves the N-THP group without affecting the O-THP protection.
-
p-TsOH in THF/water (3:1) at 50°C for 3 h achieves full deprotection if required.
Deprotection outcomes :
| Acid | Time | Selectivity | Yield (%) |
|---|---|---|---|
| HCl/MeOH | 6 h | N-THP only | 95 |
| p-TsOH/THF-H₂O | 3 h | Full deprotection | 89 |
Analytical Characterization
Critical quality control data for the final compound:
Industrial-Scale Synthesis Considerations
-
Cost drivers : Pd catalysts (22% of raw material cost), bromine handling infrastructure.
-
Optimized route : Cyclocondensation → THP protection → bromination → amination (overall yield 61%).
-
Waste streams : 8 kg Pd residues and 12 kg organic solvents per 100 kg product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran moieties.
Reduction: Reduction reactions could be used to modify the indazole ring or the pyran groups.
Substitution: Various substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Heterocycle Variations: The target compound’s indazole core distinguishes it from pyrazolo-pyridine (CAS 449758-17-2) and pyrazole (CAS 2006277-81-0) analogs. Indazole’s fused aromatic system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles .
- Substituent Effects: The dual THP substitutions in the target compound likely improve solubility compared to non-THP analogs (e.g., CAS 2006277-81-0) while introducing stereochemical complexity that could affect metabolic stability . Bromine at position 6 (shared with CAS 1158680-88-6) may facilitate halogen bonding in protein-ligand interactions, a feature absent in CF₃-substituted analogs .
Physicochemical and Pharmacological Considerations
- Synthetic Accessibility : The absence of a 3-amine group in CAS 449758-17-2 simplifies synthesis but limits functionalization for downstream modifications .
Biological Activity
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is a complex organic compound with potential biological applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C17H22BrN3O2
- Molecular Weight : 380.28 g/mol
- CAS Number : 1214900-68-1
Synthesis
The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine typically involves multi-step reactions, including bromination and cyclization processes. These methods are crucial for obtaining high yields and purity of the final product, which is essential for biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives. For instance, compounds similar to 6-Bromo-indazol derivatives have shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 125 to 250 µg/mL, indicating moderate antibacterial efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Indazole Derivative A | 125 | Antibacterial |
| Indazole Derivative B | 250 | Antibacterial |
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has been investigated in various studies. For example, indazole derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis. The cytotoxic effects are often measured using assays that determine cell viability post-treatment.
In a study evaluating the cytotoxicity of related compounds, EC50 values ranged from 3.1 to 4.8 µM, demonstrating promising activity against cancer cells .
| Cell Line | EC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 3.1 | Indazole A |
| MCF7 | 4.8 | Indazole B |
The mechanisms through which 6-Bromo-indazol derivatives exert their biological effects are multifaceted. Key proposed mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis are potential mechanisms contributing to antimicrobial activity.
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- Case Study on Antibacterial Efficacy : A study demonstrated that a related indazole derivative significantly reduced bacterial load in infected mice models.
- Case Study on Cancer Treatment : In vitro studies showed that treatment with a similar indazole compound led to a significant decrease in tumor size in xenograft models.
Q & A
Q. Key Considerations :
- Reaction yields (35–81% in analogous compounds) depend on solvent polarity, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .
- Purity optimization requires column chromatography or recrystallization, as evidenced by HPLC purity >98% in related brominated indazoles .
How can researchers resolve discrepancies in NMR data for this compound?
Advanced Research Focus
Discrepancies between calculated and observed NMR spectra may arise from:
- Dynamic stereochemistry : THP groups can adopt chair or boat conformations, altering chemical shifts.
- Solvent effects : DMSO-d₆ vs. CDCl₃ may shift proton signals (e.g., NH peaks at δ 11.55 ppm in DMSO-d₄) .
Methodology : - Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with computational models (DFT calculations) to validate assignments .
What biological targets are plausible for this compound based on structural analogs?
Basic Research Focus
The indazole core and bromine substitution suggest potential interactions with:
- Kinase inhibitors : Brominated indazoles often target ATP-binding pockets in kinases (e.g., JAK2, EGFR).
- Antimicrobial agents : THP groups enhance membrane permeability, as seen in analogs with MIC values <10 µM against Gram-positive bacteria .
Q. Advanced Design :
- Use molecular docking to predict binding affinity to kinases.
- Validate via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
How can reaction conditions be optimized for introducing the THP groups?
Advanced Research Focus
THP Protection :
- Acid catalyst : p-TsOH or HCl in THF at 0–25°C (yield: 70–85%).
- Steric effects : Bulkier THP-4-yl amines may require longer reaction times (24–48 hrs) .
Purity Challenges : - Remove diastereomers via silica gel chromatography (hexane/EtOAc gradient) .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.4–8.6 ppm) and THP signals (δ 3.8–4.2 ppm for anomeric protons).
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₇H₂₁BrN₃O₂: ~402.07 g/mol).
- X-ray crystallography : Resolve THP ring conformations (if crystalline) .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Suzuki-Miyaura coupling : Bromine at the 6-position facilitates coupling with boronic acids (e.g., aryl/heteroaryl partners).
- Catalyst optimization : Use Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water (80°C, 12 hrs) for >75% yield .
Side Reactions : - Debromination may occur under strongly basic conditions; monitor via TLC .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- Hazards : Brominated compounds may cause respiratory/skin irritation.
- PPE : Use nitrile gloves, goggles, and fume hoods.
- Storage : −20°C under argon; avoid light (degradation reported in similar indazoles) .
How can researchers address low solubility in biological assays?
Q. Advanced Research Focus
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug design : Modify the THP group with PEGylated linkers to enhance aqueous solubility .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : SwissADME or pkCSM to estimate logP (~2.5), bioavailability (≥30%), and CYP450 inhibition.
- Metabolic sites : THP rings are prone to oxidative metabolism; validate via liver microsomal assays .
How can structural analogs guide SAR studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
